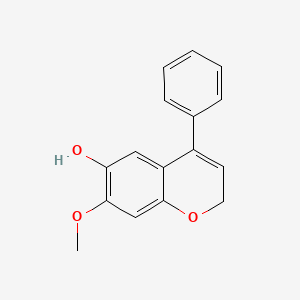

Dalbergichromene

Description

Contextualization within Neoflavonoid Chemistry and Natural Products Research

Dalbergichromene is classified as a neoflavonoid, a class of polyphenolic compounds found in nature. wikipedia.orgwikipedia.org Neoflavonoids are structurally distinct from the more common flavonoids; while flavonoids possess a 2-phenylchromen-4-one backbone, neoflavonoids are characterized by a 4-phenylchromen backbone. wikipedia.org Specifically, this compound belongs to the neoflavene subclass, which has a 4-phenylchromen chemical framework. wikipedia.orgwikipedia.orgnaturalproducts.net

The study of compounds like this compound is deeply rooted in natural products research. The genus Dalbergia, belonging to the Fabaceae family, is a significant source of these molecules and is known for producing a rich diversity of isoflavonoids, neoflavonoids, quinones, and other secondary metabolites. journalejmp.com These plants have been utilized for centuries in traditional medicine systems across the globe to treat a variety of ailments. plantsjournal.comresearchgate.net Scientific investigation into the phytochemical constituents of Dalbergia species seeks to identify the specific compounds responsible for their reported biological activities, placing this compound within a broader context of ethnopharmacological validation and drug discovery from natural sources. journalejmp.complantsjournal.com

Historical Overview of this compound Discovery and Initial Characterization

This compound was first identified and isolated in 1971 by S.K. Mukerjee, T. Saroja, and T.R. Seshadri. wikipedia.org The compound was extracted from the stem-bark and heartwood of the Dalbergia sissoo tree, a species commonly known as Indian Rosewood. wikipedia.orgifgtbenvis.inwikipedia.org At the time of its discovery, it was characterized as a new 4-phenyl chromene. ifgtbenvis.in

The initial structural elucidation determined this compound to be 7-methoxy-6-hydroxy-4-phenyl chrom-3-ene. ifgtbenvis.inresearchgate.net This structure was established through the use of spectral and degradative experimental techniques. researchgate.net Further confirmation of its chemical identity was achieved by the chemical rearrangement of another related neoflavonoid, dalbergenone, to form this compound. researchgate.net A reinvestigation of the heartwood of Dalbergia sissoo confirmed the presence of this compound alongside other minor constituents such as nordalbergin (B190333) and isodalbergin. researchgate.net

Research Significance and Academic Relevance of this compound Studies

The academic relevance of this compound extends across several scientific disciplines. In the field of chemotaxonomy, which involves classifying organisms using their chemical constituents, this compound serves as an important chemical marker. Its presence, particularly within the vessel content of the wood, helps in the molecular fingerprinting used to distinguish between different species within the commercially significant Dalbergia genus. africamuseum.be

Furthermore, this compound is a subject of significant interest in pharmacological research due to its diverse biological activities. Studies have demonstrated that the compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Research has also highlighted its potential osteogenic activity, showing that it can significantly increase the proliferation and mineralization of osteoblast cells in vitro, suggesting its potential relevance in studies related to bone health. nih.gov The wide range of biological functions makes it a candidate for further investigation in the development of therapeutic agents. researchgate.netontosight.ai

The compound is also relevant in the field of synthetic chemistry, where researchers have successfully developed methods for its chemical synthesis, for instance, using vanillin (B372448) as a starting material. wikipedia.org Additionally, studies on the isoflavonoid (B1168493) biosynthesis pathway in plants have noted changes in relation to this compound, particularly in response to biotic stress, indicating its role in plant defense mechanisms. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

32066-31-2 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

7-methoxy-4-phenyl-2H-chromen-6-ol |

InChI |

InChI=1S/C16H14O3/c1-18-16-10-15-13(9-14(16)17)12(7-8-19-15)11-5-3-2-4-6-11/h2-7,9-10,17H,8H2,1H3 |

InChI Key |

WZIKSEWGSSYQHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=CCOC2=C1)C3=CC=CC=C3)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Dalbergichromene

Distribution within Dalbergia Species and Other Botanical Sources

Dalbergichromene has been predominantly identified within the Dalbergia genus, which is widely distributed across the tropical and subtropical regions of the world. researchgate.netwikipedia.org The primary and most well-documented botanical source of this compound is Dalbergia sissoo, commonly known as Indian rosewood or Shisham. wikipedia.orgwikipedia.org

Within Dalbergia sissoo, this compound is not uniformly distributed. Research has consistently shown its presence in specific tissues, primarily the stem-bark and the heartwood. researchgate.netwikipedia.orgresearchgate.netjournalejmp.com The heartwood, in particular, is a rich source of various secondary metabolites, including this compound, which contribute to its color, durability, and aromatic properties. phytojournal.comnih.gov While Dalbergia sissoo is the most cited source, the genus Dalbergia encompasses approximately 274 accepted species, many of which are known to produce a variety of flavonoids and isoflavonoids. researchgate.net

Detailed findings on the distribution of this compound are presented below:

| Botanical Source | Family | Plant Part(s) | Reference(s) |

| Dalbergia sissoo (Indian Rosewood) | Fabaceae | Stem-bark, Heartwood | researchgate.netwikipedia.orgresearchgate.netjournalejmp.comphytojournal.com |

Methodologies for Extraction and Isolation from Plant Biomass

The isolation of this compound from plant biomass involves a multi-step process that begins with the extraction of crude compounds, followed by purification to obtain the pure substance. The methodologies are based on the compound's solubility and chromatographic properties.

The general procedure commences with the collection and preparation of the plant material, typically the stem or heartwood of Dalbergia sissoo. chemijournal.com The material is washed, chopped or ground, and shadow-dried for several days to remove moisture. chemijournal.com

Extraction: The dried and powdered plant material is subjected to solvent extraction. Hot methanol is a commonly used solvent for this purpose. phytojournal.comchemijournal.com The process often involves refluxing the plant material with the solvent for several hours to ensure the efficient transfer of phytochemicals into the solvent. chemijournal.com This procedure is typically repeated multiple times to maximize the yield of the extract. phytojournal.comchemijournal.com After extraction, the solvent is removed under reduced pressure, often using a rotary evaporator, to yield a viscous, dark-colored crude extract. phytojournal.comchemijournal.com

Isolation: The crude methanolic extract is then subjected to chromatographic techniques for the separation and isolation of individual compounds. chemijournal.com Column chromatography is the standard method employed. phytojournal.comchemijournal.com The crude extract is mixed with a solid adsorbent, most commonly silica (B1680970) gel (60-120 mesh), and loaded onto a chromatography column packed with the same adsorbent. chemijournal.comchemijournal.com

The separation of compounds is achieved by eluting the column with a series of solvents or solvent mixtures of increasing polarity. phytojournal.comchemijournal.com This gradient elution allows for the separation of compounds based on their differential affinities for the stationary phase (silica gel) and the mobile phase (the eluting solvents). Fractions are collected sequentially and monitored, often by thin-layer chromatography (TLC), to identify those containing the compound of interest. Fractions containing pure this compound are then combined, and the solvent is evaporated to yield the isolated compound. chemijournal.com

A summary of the typical extraction and isolation process is provided below:

| Step | Procedure | Reagents/Materials | Purpose |

| 1. Preparation | Plant material (e.g., D. sissoo stem) is chopped/ground and dried. | Plant biomass | To increase surface area and remove water for efficient extraction. |

| 2. Extraction | Dried material is refluxed with hot methanol for several hours. | Methanol | To dissolve this compound and other phytochemicals from the plant matrix. |

| 3. Concentration | The solvent is removed from the extract under reduced pressure. | Rotary evaporator | To obtain a concentrated crude methanolic extract. |

| 4. Chromatography | The crude extract is adsorbed onto silica gel and subjected to column chromatography. | Silica gel (60-120 mesh), various solvents (increasing polarity) | To separate individual compounds from the complex mixture. |

| 5. Isolation | Fractions containing the target compound are collected and the solvent is evaporated. | N/A | To obtain pure this compound. |

Spatial Distribution Analysis of this compound within Plant Tissues

Metabolomic studies on Dalbergia species have provided insights into the spatial distribution of secondary metabolites like this compound within plant tissues. There is a significant difference in the chemical composition between the sapwood (the outer, living portion of the wood) and the heartwood (the inner, non-living core). nih.gov

Research indicates that the concentration of flavonoids and isoflavonoids, the class to which this compound belongs, is significantly higher in the heartwood compared to the sapwood of Dalbergia sissoo. nih.gov The transition from sapwood to heartwood is marked by the synthesis and accumulation of these extractive compounds, which are products of secondary metabolism. nih.gov These compounds are believed to be synthesized in the parenchyma cells. nih.govresearchgate.net

Studies on the related species Dalbergia odorifera have visualized the distribution of flavonoids within the xylem (woody tissue). The findings show a clear distribution pattern where the concentration of these compounds follows the gradient: heartwood > transition zone > sapwood. researchgate.net Within these regions, the accumulation is not uniform; flavonoids are found in greater concentrations in the axial parenchyma cells than in the ray parenchyma cells. researchgate.net Furthermore, the cell corners have been identified as primary sites for the deposition of these heartwood extractives. researchgate.net This evidence strongly suggests that this compound, as a key flavonoid in Dalbergia sissoo, follows a similar spatial distribution pattern, being most concentrated in the parenchyma cells of the heartwood.

Biosynthetic Pathways and Precursors of Dalbergichromene

Proposed Biogenetic Routes to Dalbergichromene

The biosynthesis of this compound is understood to originate from the general phenylpropanoid pathway. This core pathway provides the primary precursors for flavonoid synthesis. The journey begins with the amino acid phenylalanine, which is converted through a series of steps into 4-coumaroyl-CoA.

The key divergence for neoflavonoid synthesis occurs after the formation of chalcones. The proposed biogenetic route to this compound involves the following key transformations:

Chalcone (B49325) Formation : The initial step, common to all flavonoids, is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) to produce naringenin (B18129) chalcone.

Aryl Migration and Rearrangement : Unlike typical flavonoids where the B-ring is attached at the C2 position of the C-ring, neoflavonoids feature the B-ring at the C4 position. frontiersin.org This structural shift is believed to occur via an enzymatic rearrangement of a flavanone (B1672756) intermediate, such as liquiritigenin (B1674857) (derived from naringenin chalcone). This rearrangement leads to the formation of a 4-arylcoumarin intermediate, a critical branching point. Dalbergin (B191465) is a key 4-arylcoumarin intermediate in this process.

Prenylation : The 4-arylcoumarin intermediate undergoes prenylation, where a dimethylallyl pyrophosphate (DMAPP) group is attached to the aromatic core. This reaction is catalyzed by a prenyltransferase enzyme.

Cyclization and Modification : Following prenylation, an oxidative cyclization of the newly added prenyl group occurs, forming the characteristic chromene ring. Further modifications, such as methylation, lead to the final structure of this compound. wikipedia.org An alternative synthesis route starting from vanillin (B372448) has also been demonstrated in a laboratory setting. wikipedia.org

Enzymatic Mechanisms and Metabolic Intermediates in this compound Formation

The precise enzymatic machinery for this compound synthesis is an active area of research, but several key enzyme families and intermediate molecules have been identified through metabolic and genomic studies. mdpi.com The process involves a cascade of reactions where the product of one step becomes the substrate for the next. wikipedia.org

Key enzymes implicated in the pathway include:

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) : These are foundational enzymes in flavonoid biosynthesis, responsible for producing the chalcone and subsequent flavanone scaffolds. mdpi.comresearchgate.net

Isoflavone Synthase (IFS)-like enzymes : While IFS is known for isoflavonoid (B1168493) synthesis, enzymes with similar mechanisms are thought to be involved in the aryl migration that creates the 4-arylcoumarin structure unique to neoflavonoids. mdpi.com

Prenyltransferases (PTs) : These enzymes are critical for attaching the prenyl group to the coumarin (B35378) intermediate, a defining step in the formation of many complex flavonoids.

Cytochrome P450 Monooxygenases (P450s) : This large family of enzymes is known to catalyze a wide variety of oxidation, hydroxylation, and cyclization reactions. A specific P450 is likely responsible for the final cyclization step that forms the chromene ring of this compound. frontiersin.org

The table below details the crucial metabolic intermediates in the proposed biosynthetic pathway.

| Metabolic Intermediate | Compound Class | Role in Pathway |

|---|---|---|

| 4-Coumaroyl-CoA and Malonyl-CoA | Phenylpropanoid / Polyketide | Primary precursors for chalcone synthesis. |

| Naringenin Chalcone | Chalcone | Product of the chalcone synthase reaction. |

| Liquiritigenin | Flavanone | Flavanone intermediate that undergoes rearrangement. |

| Dalbergin | 4-Arylcoumarin | Key intermediate at the divergence to neoflavonoid synthesis. |

| Prenylated 4-arylcoumarin | Prenylated Polyphenol | Direct precursor to this compound, awaiting cyclization. |

Transcriptomic Insights into Neoflavonoid Biosynthesis in Producer Organisms

Transcriptomic analysis, particularly in Dalbergia species, has provided significant clues into the genetic underpinnings of neoflavonoid production. By sequencing the RNA of tissues that produce these compounds, researchers can identify which genes are actively being expressed. nih.govmdpi.com

Studies on Dalbergia sissoo and Dalbergia odorifera have revealed that the biosynthesis of flavonoids is a complex, regulated network involving numerous genes and enzymes. mdpi.com For instance, metabolomic analyses comparing heartwood (rich in neoflavonoids) and sapwood (poor in neoflavonoids) in D. sissoo showed that differential metabolites were primarily enriched in flavonoid and isoflavonoid biosynthesis pathways. mdpi.comfrontiersin.org

Key findings from transcriptomic studies include:

Upregulation of Pathway Genes : In tissues producing this compound and related compounds, there is a marked upregulation of genes encoding key enzymes. Transcriptome analysis of D. odorifera following wounding—a process that induces flavonoid production—showed increased expression of 90 unigenes across 19 gene families of the phenylpropanoid and flavonoid pathways. mdpi.comresearchgate.net

Identification of Candidate Genes : These studies have successfully identified candidate genes for CHS, CHI, IFS, as well as various P450s and other modifying enzymes like methyltransferases. mdpi.comresearchgate.net For example, research on D. sissoo under stress from dieback disease led to the annotation of thousands of unigenes, including many involved in plant defense and secondary metabolism, providing a rich resource for identifying genes in the this compound pathway. nih.gov

The table below summarizes the key gene families identified through transcriptomic analyses of Dalbergia species that are likely involved in this compound biosynthesis.

| Gene/Enzyme Family | Abbreviation | Putative Function in this compound Biosynthesis | Reference |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the initial step of the phenylpropanoid pathway. | mdpi.comresearchgate.net |

| Chalcone Synthase | CHS | Forms the chalcone backbone from 4-coumaroyl-CoA and malonyl-CoA. | mdpi.comresearchgate.net |

| Chalcone Isomerase | CHI | Cyclizes chalcones to form flavanone intermediates. | mdpi.comresearchgate.net |

| Isoflavone Synthase | IFS | Homologous enzymes likely perform the aryl migration to form the 4-arylcoumarin ring. | mdpi.comresearchgate.net |

| Prenyltransferase | PT | Adds a prenyl group to the 4-arylcoumarin intermediate. | mdpi.com |

| Cytochrome P450 Monooxygenase | P450 | Catalyzes oxidative cyclization to form the chromene ring. | frontiersin.orgmdpi.com |

Synthetic Strategies for Dalbergichromene and Analogues

Total Synthesis Approaches to the Dalbergichromene Scaffold

The total synthesis of this compound has been successfully achieved, with notable routes starting from simple, readily available precursors. A significant strategy involves the synthesis from vanillin (B372448), a common and inexpensive starting material. wikipedia.orgresearchgate.net

One prominent synthesis begins with vanillin and proceeds through a neoflavene intermediate. wikipedia.org This approach highlights the conversion of a simple benzaldehyde (B42025) derivative into the more complex neoflavonoid structure. The key steps in this synthesis involve building the carbon skeleton and then performing a cyclization to form the characteristic 2H-chromene ring. For instance, a reported synthesis transforms vanillin into a common neoflavene intermediate, which then serves as the direct precursor to this compound. researchgate.net This strategy is efficient and demonstrates a practical route to both this compound and the related compound dalbergin (B191465) from a single intermediate. researchgate.net

An earlier synthesis reported in 1971 also confirmed the structure of this compound through its total synthesis. wikipedia.org These total syntheses are vital as they not only provide unambiguous proof of the compound's structure but also offer pathways to generate analogues for further research by modifying the synthetic sequence or using different starting materials.

Development of Novel Methodologies for Chromene Ring Construction

The 2H-chromene ring is the central structural motif of this compound, and its construction is a key focus of synthetic methodology development. uva.nl A variety of catalytic and non-catalytic methods have been established to form this oxygen-containing heterocycle. uva.nlnih.gov

These methods can be broadly categorized into three main approaches:

Transition-Metal Catalysis : Various metal catalysts, including those based on palladium, copper, cobalt, and platinum, have been employed to facilitate chromene ring formation. uva.nlrsc.org Palladium-catalyzed cross-coupling reactions, for example, can be used to couple arylboronic acids with 4-triflyloxy-2H-chromenes to generate 4-aryl-2H-chromenes. jst.go.jp Copper-catalyzed intramolecular C–O bond formation is another key strategy, particularly for synthesizing related neoflavan (B1229433) structures. rsc.orgrsc.org

Organocatalysis and Acid/Base Catalysis : Metal-free approaches are often preferred to avoid potential contamination of the final products with toxic metals. nih.gov These methods include reactions catalyzed by Brønsted or Lewis acids and bases, as well as enantioselective organocatalysis. uva.nlnih.gov A common strategy is the Michael addition/cyclization/dehydration sequence starting from a 2-hydroxychalcone (B1664081) or a related derivative. nih.govacs.org

Cycloaddition and Rearrangement Reactions : Ring-closing metathesis (RCM) has emerged as a powerful tool for forming the chromene ring from appropriately designed diene precursors. researchgate.netacs.orgresearchgate.net Other notable methods include the intramolecular Rauhut–Currier reaction, nih.govacs.org [4+2] cycloadditions involving ortho-quinone methides, rsc.org and the thermal ring closure of propargyl ethers. jst.go.jpresearchgate.net

The table below summarizes some of the modern synthetic methodologies for chromene ring construction.

| Methodology | Description | Key Reagents/Catalysts | Reference |

| Ring-Closing Metathesis (RCM) | Cyclization of a diene precursor containing an ether linkage to form the heterocyclic ring. | Grubbs' or other ruthenium catalysts. | acs.orgresearchgate.net |

| Intramolecular Rauhut–Currier Reaction | A nucleophilic catalyst induces the cyclization of chalcone (B49325) derivatives. | Lithium selenolates, phosphines. | nih.govacs.org |

| Michael/Cyclization/Dehydration | Nucleophilic attack on a 2-hydroxychalcone derivative followed by acid-catalyzed ring closure and dehydration. | Brønsted or Lewis acids. | nih.govacs.org |

| [Cu]-Catalyzed C–O Bond Formation | Intramolecular coupling of an alcohol with an aryl halide to form the ether linkage of the chromene. | CuI, 2,2-bipyridyl, KOtBu. | rsc.orgrsc.org |

| Ring Closure of Propargyl Ethers | Intramolecular electrophilic cyclization of phenyl propargyl ethers, often requiring heat. | Diethylaniline (as solvent/base). | jst.go.jpresearchgate.net |

| Intramolecular Hydroarylation | Platinum-catalyzed addition of an aromatic C-H bond across an alkyne to form the chromene ring. | Pt(IV) catalysts. | rsc.org |

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving regioselectivity and stereoselectivity is critical when synthesizing derivatives of this compound that may have altered or enhanced biological activities. numberanalytics.com

Regioselectivity refers to the control of the position of chemical bond formation, which is crucial for installing substituents at specific locations on the aromatic rings of this compound. For example, in the synthesis of chromenes via intramolecular cyclization, the regioselectivity can be dependent on the electronic nature of the substituents on the starting materials. jst.go.jpacs.org In a selenolate-catalyzed cyclization, the nature of a substituent on the enone fragment can direct the reaction to form a 2H-chromene versus a 4H-chromene. acs.org Similarly, electrophilic substitution reactions on the this compound scaffold would be directed by the existing methoxy (B1213986) and hydroxy groups. The development of protocols that offer high regioselectivity is essential for avoiding the formation of isomeric mixtures that are difficult to separate. scirp.orgmdpi.com

Stereoselectivity , the control of the 3D arrangement of atoms, is particularly relevant when synthesizing analogues where the C4 carbon is a stereocenter, as is the case in related dihydroneoflavonoids (chromans). rsc.org While this compound itself is achiral, the synthesis of its hydrogenated derivatives (neoflavans) often requires stereoselective steps. For instance, stereoselective reduction of a carbonyl group or a double bond can establish the desired stereochemistry at the C3 and C4 positions of the chroman core. rsc.org The development of catalytic asymmetric methods allows for the synthesis of specific enantiomers of chiral chromene derivatives, which is crucial for investigating their interactions with biological systems. researchgate.net

Precursors and Building Blocks in this compound Synthesis

The design of an efficient synthesis relies on the availability of suitable starting materials, often referred to as building blocks. sigmaaldrich.comenamine.net For this compound and its analogues, these precursors are typically functionalized aromatic compounds. mdpi.com

Vanillin stands out as a key and cost-effective precursor for the total synthesis of this compound. wikipedia.orgchemsrc.comscielo.org.bo Its availability and rich functionality (aldehyde, phenol, and ether groups) allow for its elaboration into more complex structures. Another important precursor mentioned in the synthesis of related neoflavonoids is dalbergin , which can be used to create other members of this compound class.

More generally, the synthesis of neoflavonoids and chromenes relies on a toolkit of common building blocks. These include various substituted phenols, salicylaldehydes, and cinnamic acids, which provide the core phenolic ring, and functionalized phenyl derivatives that form the 4-aryl substituent. rsc.orgresearchgate.net

The following table details some of the key precursors and building blocks used in the synthesis of this compound and related structures.

| Precursor/Building Block | Chemical Class | Role in Synthesis | Reference |

| Vanillin | Phenolic Aldehyde | Starting material for total synthesis of this compound and Dalbergin. | wikipedia.orgchemsrc.comlookchem.com |

| Salicylaldehydes | Phenolic Aldehyde | Common starting material for chromene synthesis; provides the phenolic ring and a carbonyl for elaboration. | researchgate.net |

| Phenols | Phenol | Provide the core aromatic ring onto which the pyran ring is constructed. | rsc.org |

| Cinnamic Acids | Phenylpropanoid | Used to construct the C3 side chain, which can be cyclized to form the chromene ring. | rsc.org |

| 2-Hydroxychalcones | Chalconoid | Substrates for acid-catalyzed cyclization to form the chromene scaffold. | nih.govacs.org |

| Arylboronic Acids | Organoboron Compound | Used in palladium-catalyzed cross-coupling reactions to introduce the 4-aryl group. | jst.go.jp |

| Propargyl Ethers | Alkyne/Ether | Precursors for thermal or catalytic ring closure to form the chromene ring. | jst.go.jpresearchgate.net |

| Amino Acetophenones | Aromatic Ketone | Versatile building blocks for diversity-oriented synthesis of flavonoids and related heterocycles. | mdpi.com |

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques in Dalbergichromene Structural Assignment

The precise determination of this compound's molecular structure has been achieved through a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the compound's atomic composition and connectivity.

The structure of this compound was determined to be 7-methoxy-6-hydroxy-4-phenylchrom-3-ene through spectral and degradative experiments. researchgate.net Spectroscopic analysis plays a crucial role in confirming the identity and purity of this compound. Key spectroscopic techniques and their findings include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in confirming the positions of substituents on the coumarin (B35378) core. For instance, in one study, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed a singlet at 3.75 ppm corresponding to the three protons of the methoxy (B1213986) group at C4, and a singlet at 3.76 ppm for the proton at C6. chemijournal.com A doublet at 4.54 ppm with a coupling constant of 7Hz was attributed to the proton at C7. chemijournal.com

Mass Spectrometry (MS): This technique is vital for validating the molecular weight of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) analysis has shown a molecular ion peak at m/z 289 [M+]. chemijournal.com Another analysis using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) revealed a molecular formula of C₁₇H₁₆O₄ from a [M+1]⁺ peak at m/z 285.1122. phytoveda.in

Infrared (IR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule. Observed IR values for this compound include peaks at 3417 cm⁻¹ (hydroxyl group), 1710 cm⁻¹ and 1670 cm⁻¹ (carbonyl groups), 1610 cm⁻¹ (aromatic C-C stretching), and 1230 cm⁻¹ and 1007 cm⁻¹ (C-O stretching). chemijournal.com Another study reported absorption bands at 3400 cm⁻¹ (hydroxyl), 3019 cm⁻¹ (aromatic C-H), and 1650 cm⁻¹ (α,β-unsaturated aldehyde). phytoveda.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. In methanol, this compound exhibits maximum absorbance (λmax) at 347 nm and 256 nm. chemijournal.com

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.75 (3H, s, C4-OCH₃), δ 3.76 (1H, s, C6-H), δ 4.54 (1H, d, J=7Hz, C7-H) | chemijournal.com |

| LC-MS | m/z 289 [M⁺] | chemijournal.com |

| HR-ESIMS | m/z 285.1122 [M+1]⁺ (C₁₇H₁₆O₄) | phytoveda.in |

| IR (cm⁻¹) | 3417, 1710, 1670, 1610, 1230, 1007 | chemijournal.com |

| UV-Vis (MeOH, nm) | λmax 347, 256 | chemijournal.com |

Chromatographic and Hyphenated Techniques for Identification and Quantification

Chromatographic techniques are indispensable for the isolation, identification, and quantification of this compound from complex plant extracts.

Column Chromatography is a fundamental method used for the initial separation of this compound from crude plant extracts. chemijournal.com Researchers have successfully isolated this compound from the methanolic extract of Dalbergia sissoo stems using silica (B1680970) gel column chromatography with solvents of increasing polarity. chemijournal.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both qualitative and quantitative analysis of this compound. HPLC with UV detection at a wavelength of 254 nm is commonly used to ensure the purity of the isolated compound, often achieving greater than 95% purity. HPLC methods are valued for their ability to handle non-volatile and thermally unstable compounds. labmanager.com The development of validated HPLC-PDA (Photo Diode Array) methods allows for the simultaneous quantification of multiple compounds in plant extracts. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another key hyphenated technique. While HPLC is suited for non-volatile compounds, GC-MS is ideal for volatile and semi-volatile substances. hplcvials.com For the analysis of non-volatile compounds like this compound, a derivatization step such as silylation is often required to increase volatility. mdpi.com GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing detailed structural information based on the mass-to-charge ratio of the analyte. hplcvials.com

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective method for the qualitative analysis of plant extracts. researchgate.net HPTLC can be used to create a "fingerprint" of the extract, which helps in the identification and quality control of the raw materials. informaticsjournals.co.in

| Technique | Application | Key Features | Reference |

|---|---|---|---|

| Column Chromatography | Isolation from crude extracts | Uses a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | chemijournal.com |

| HPLC | Quantification and purity assessment | High resolution and sensitivity; suitable for non-volatile compounds. | researchgate.net |

| GC-MS | Identification and structural information | Ideal for volatile compounds; requires derivatization for non-volatile analytes. | hplcvials.commdpi.com |

| HPTLC | Qualitative analysis and fingerprinting | Cost-effective and rapid screening method. | researchgate.netinformaticsjournals.co.in |

Advanced Analytical Approaches for Trace Analysis and Purity Assessment

Ensuring the purity of this compound and detecting it at trace levels is critical for its potential applications. Advanced analytical methods provide the necessary sensitivity and selectivity for these tasks.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents a significant advancement over conventional HPLC. researchgate.net UHPLC systems use smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity. researchgate.net This makes UHPLC-MS/MS an excellent choice for the trace analysis of this compound in complex matrices.

The validation of these advanced methods is crucial and typically involves assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. researchgate.net For instance, a validated UHPLC method for related isoflavones demonstrated good linearity (r² > 0.99), precision (RSD < 5.0%), and accuracy (recoveries of 80%–110%). researchgate.net

Fluorescence analysis can also be employed for the purity assessment of powdered plant material containing this compound. The fluorescence behavior of the powder under UV radiation at different wavelengths (e.g., 254 nm and 336 nm) can reveal the presence of various compounds and help in quality determination. innovareacademics.in

The combination of multiple advanced analytical techniques provides a comprehensive approach to the characterization of this compound, ensuring its identity, purity, and accurate quantification even at low concentrations.

Molecular and Cellular Biological Activities of Dalbergichromene

In Vitro Investigations of Dalbergichromene Bioactivity

This compound, a neoflavonoid found in species of the Dalbergia genus, has been the subject of various in vitro studies to elucidate its biological activities at a molecular and cellular level. ifgtbenvis.inwjpsronline.com These investigations have explored its potential as an antioxidant, antiproliferative, anti-inflammatory, antimicrobial, and osteogenic agent.

Antioxidant Mechanisms and Radical Scavenging Properties

This compound is a polyphenolic compound, a class of molecules well-regarded for their antioxidant capabilities. wjpls.org The antioxidant activity of such compounds is largely attributed to their ability to act as reducing agents and scavenge free radicals, which are implicated in cellular damage and various disease states. idosi.orgijpcbs.com In vitro assays are commonly employed to quantify these properties.

One of the standard methods used to evaluate antioxidant potential is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. researchgate.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating the compound's radical scavenging capacity. idosi.org While specific DPPH scavenging data for isolated this compound is not extensively detailed in the reviewed literature, extracts from Dalbergia species, which contain this compound, have demonstrated significant antioxidant and radical scavenging activities. researchgate.netplantsjournal.com For instance, methanolic extracts of Dalbergia sissoo stem bark showed a strong positive correlation between their polyphenolic content and antioxidant activity. ifgtbenvis.in The antioxidant mechanisms of flavonoids like this compound are also linked to their ability to chelate metal ions, thereby preventing the generation of highly reactive hydroxyl radicals. nih.gov

| Assay Type | Observed Activity of Dalbergia Extracts Containing this compound | Reference |

| DPPH Radical Scavenging | Extracts demonstrated dose-dependent scavenging of DPPH free radicals. | researchgate.netplantsjournal.com |

| Ferric Reducing Antioxidant Power (FRAP) | Extracts showed the ability to reduce ferric ions to ferrous ions. | ijpcbs.com |

| Nitric Oxide (NO) Scavenging | Extracts exhibited scavenging activity against nitric oxide radicals. | ijpcbs.com |

| Hydrogen Peroxide Scavenging | Bark extracts of Dalbergia sissoo were effective in scavenging hydrogen peroxide. | researchgate.net |

Antiproliferative and Apoptosis-Inducing Effects in Cell Lines

The potential of this compound and related compounds to inhibit cell proliferation and induce programmed cell death (apoptosis) has been investigated in various cancer cell lines. While direct studies on this compound are limited, research on the related neoflavonoid Dalbergin (B191465), also isolated from Dalbergia species, provides insights into the potential anticancer effects of this class of compounds.

In a study involving the T47D human breast cancer cell line, Dalbergin demonstrated significant cytotoxic effects. ircmj.com It was found to decrease the viability of T47D cells in a time-dependent manner, with the half-maximal inhibitory concentration (IC50) decreasing significantly over 24, 48, and 72 hours of treatment. ircmj.comindexcopernicus.com Furthermore, Dalbergin was shown to influence the expression of genes involved in apoptosis, such as p53 and Bcl-2, suggesting a mechanism involving the induction of apoptotic pathways. ircmj.comresearchgate.net

| Compound | Cell Line | Effect | Key Findings | Reference |

| Dalbergin | T47D (Breast Cancer) | Decreased cell viability, induced apoptosis. | IC50 values: 1 µM (24h), 0.001 µM (48h), 0.00001 µM (72h). Altered mRNA levels of p53 and Bcl-2. | ircmj.comindexcopernicus.com |

Modulatory Effects on Inflammatory Mediators and Pathways

Flavonoids, including this compound, have been proposed to exert anti-inflammatory effects by modulating various enzymatic and signaling pathways involved in the inflammatory response. wjpls.org These compounds may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. wjpls.org

Additionally, flavonoids can influence the production of nitric oxide (NO), a key inflammatory mediator, by affecting the expression and activity of inducible nitric oxide synthase (iNOS). wjpls.orgrroij.com Studies on extracts from Dalbergia species containing this compound have shown anti-inflammatory activity, which is often attributed to the presence of these polyphenolic compounds. plantsjournal.com For example, nordalbergin (B190333), a related compound, was found to alleviate the production of reactive oxygen species (ROS) and decrease the activation of the NLRP3 inflammasome in lipopolysaccharide (LPS)-activated macrophages. plantsjournal.com

Antimicrobial Efficacy and Mechanisms

This compound has been identified as a compound with antimicrobial properties. In vitro studies have demonstrated the efficacy of extracts from Dalbergia species against a range of pathogenic bacteria and fungi. plantsjournal.com For instance, methanolic extracts of Dalbergia sissoo bark, which contains this compound, have shown antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. ifgtbenvis.inplantsjournal.com

| Microorganism Type | Observed Activity of Dalbergia Extracts/Related Compounds | Reference |

| Gram-positive bacteria | Extracts showed inhibitory activity against species like Staphylococcus aureus. | ifgtbenvis.inplantsjournal.com |

| Gram-negative bacteria | Extracts demonstrated efficacy against bacteria such as Escherichia coli. | ifgtbenvis.inplantsjournal.com |

| Fungi | Extracts from Dalbergia melanoxylon exhibited antifungal properties. | nih.gov |

Osteogenic Differentiation Promotion in Cellular Models

A significant area of research for this compound has been its potential role in promoting bone formation. In vitro studies using primary calvarial osteoblast cells have shown that this compound, along with other neoflavonoids isolated from the heartwood of Dalbergia sissoo, can significantly enhance osteoblast proliferation and function. researchgate.netiscbindia.com

The osteogenic activity of these compounds was assessed by measuring key markers of bone formation, including alkaline phosphatase (ALP) activity and mineralization. researchgate.net An increase in ALP activity is an early indicator of osteoblast differentiation, while mineralization represents the later stage of bone matrix formation. The positive effects of this compound in these cellular models suggest its potential as an agent for promoting bone regeneration. researchgate.netphcogrev.com

| Cellular Model | Compound | Observed Effect | Key Markers | Reference |

| Calvarial Osteoblast Cells | This compound | Increased proliferation and differentiation | Alkaline Phosphatase (ALP) activity, Mineralization | researchgate.netiscbindia.com |

Molecular Interactions with Biological Macromolecules (e.g., enzyme inhibition, receptor binding via docking studies)

The biological activities of this compound are rooted in its interactions with various biological macromolecules, such as enzymes and receptors. While specific molecular docking studies for this compound are not extensively reported in the reviewed literature, the known activities of flavonoids provide a framework for its potential molecular targets.

For instance, the anti-inflammatory properties of flavonoids are often linked to their ability to inhibit enzymes like cyclooxygenase and lipoxygenase. wjpls.org The antioxidant effects arise from interactions with free radicals and enzymes involved in their generation. idosi.org The antiproliferative effects in cancer cells may be due to interactions with proteins involved in cell cycle regulation and apoptosis, such as caspases and members of the Bcl-2 family. ircmj.com Further molecular docking and binding studies are needed to precisely map the interactions of this compound with its biological targets and to fully understand the structure-activity relationships that govern its diverse bioactivities.

In Vivo Preclinical Studies of this compound Bioactivity

While in vitro studies provide valuable initial insights, in vivo preclinical studies using animal models are crucial for understanding the physiological relevance and potential therapeutic applications of a compound. numberanalytics.comhumanspecificresearch.orgstxbp1disorders.orgveeprho.comangelinipharma.com Research on this compound and extracts containing this compound from Dalbergia sissoo has extended to various animal models to evaluate its biological activities in a whole-organism context.

Evaluation in Animal Models of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. arccjournals.comfrontiersin.org Animal models are frequently used to investigate the in vivo antioxidant potential of natural compounds. nih.gov

Studies on ethanolic extracts of Dalbergia sissoo leaves, which contain this compound, have demonstrated neuroprotective effects in rats with cerebral ischemia by evaluating antioxidant levels. wjpsronline.comifgtbenvis.in In these studies, pretreatment with the extract showed a protective effect against ischemic brain damage. ifgtbenvis.in Furthermore, in a model of 3-nitropropionic acid-induced neurotoxicity in rats, the ethanolic leaf extract showed antioxidant profiles that suggest a neuroprotective impact by limiting oxidative stress on brain cells. ifgtbenvis.injneonatalsurg.com Another study highlighted that the antioxidant activity of D. sissoo leaf extract is significantly potent. phcogrev.com

Table 1: Evaluation of this compound-Containing Extracts in Animal Models of Oxidative Stress

| Animal Model | Extract/Compound | Key Findings Related to Oxidative Stress |

| Cerebral Ischemia Induced Rats | Ethanolic extract of Dalbergia sissoo leaves | Evaluated antioxidant levels as part of neuroprotective effect assessment. wjpsronline.comifgtbenvis.in |

| 3-Nitropropionic Acid Induced Neurotoxic Rats | Ethanolic extract of Dalbergia sissoo leaves | Showed antioxidant profiles suggesting a reduction in oxidative stress on brain cells. ifgtbenvis.injneonatalsurg.com |

Assessment of Anti-inflammatory Effects in Animal Models

The anti-inflammatory properties of this compound-containing extracts have been investigated in various rodent models of inflammation.

In a study using the carrageenan-induced paw edema model in rats, a well-established method for evaluating anti-inflammatory drugs, the 90% ethanolic extract of Dalbergia sissoo bark demonstrated significant anti-inflammatory activity. ifgtbenvis.inusm.myresearchgate.net The effect was dose-dependent, with the highest dose showing the most potent activity. usm.myresearchgate.netijpcbs.com This model induces a biphasic inflammatory response, and the extract was effective in inhibiting the edema. usm.my Similarly, methanolic extracts of D. sissoo have also shown anti-inflammatory effects in the same model. plantsjournal.com

Furthermore, the ethanolic leaf extract of D. sissoo was found to inhibit paw edema induced by carrageenan, kaolin, and nystatin (B1677061) in rats. ijpcbs.complantsjournal.com It also proved effective in the cotton pellet-induced granuloma test, which is a model for chronic inflammation, and the acetic acid-induced vascular permeability test in mice. ijpcbs.com

Table 2: Anti-inflammatory Effects of this compound-Containing Extracts in Animal Models

| Animal Model | Extract/Compound | Key Findings |

| Carrageenan-induced paw edema in rats | 90% ethanolic extract of Dalbergia sissoo bark | Dose-dependent inhibition of paw edema. usm.myresearchgate.net |

| Carrageenan-induced paw edema in rats | Methanolic extract of Dalbergia sissoo | Showed anti-inflammatory activity. plantsjournal.com |

| Carrageenan, kaolin, and nystatin-induced paw edema in rats | 90% ethanolic extract of Dalbergia sissoo leaves | Significantly inhibited paw edema. ijpcbs.complantsjournal.com |

| Cotton pellet-induced granuloma in rats | 90% ethanolic extract of Dalbergia sissoo leaves | Significantly reduced the weight of the granuloma. ijpcbs.com |

| Acetic acid-induced vascular permeability in mice | 90% ethanolic extract of Dalbergia sissoo leaves | Inhibited dye leakage. ijpcbs.com |

Investigation of Bone Formation and Remodeling in Animal Models

The potential of compounds from Dalbergia sissoo to influence bone health has been explored in preclinical models of osteoporosis. ismni.org Bone remodeling is a continuous process of bone resorption and formation that is crucial for maintaining skeletal integrity. biorxiv.orgresearchgate.net

A neoflavonoid, dalbergiphenol (B593540), isolated from the heartwood of Dalbergia sissoo, was investigated in an ovariectomized (OVX) mouse model of postmenopausal osteoporosis. nih.gov The study found that oral administration of dalbergiphenol prevented the OVX-induced decrease in femoral and vertebral trabecular bone volume. nih.gov It also increased bone biomechanical strength and the rate of new bone formation. nih.gov The mechanism appeared to involve an increase in the expression of osteogenic markers and a decrease in markers of bone resorption. nih.gov

Table 3: Effects of Dalbergiphenol from Dalbergia sissoo on Bone in Ovariectomized Mice

| Parameter | Effect of Dalbergiphenol Treatment |

| Trabecular Bone Volume | Prevented decrease in femur and vertebrae. nih.gov |

| Biomechanical Strength | Increased. nih.gov |

| New Bone Formation Rate | Increased. nih.gov |

| Osteogenic Gene Expression | Increased mRNA expression of runt-related transcription factor 2, osterix, and collagen type I. nih.gov |

| Osteoclastic Gene Expression | Decreased mRNA expression of tartrate-resistant acid phosphatase. nih.gov |

Neuroprotective Effects in Animal Models

The neuroprotective potential of Dalbergia sissoo extracts has been evaluated in animal models of neurological disorders.

In a rat model of cerebral ischemia, ethanolic extracts of D. sissoo leaves showed neuroprotective effects, which were assessed through brain weight, histopathology, and TTC staining. wjpsronline.comifgtbenvis.in Pre-treatment with the extract demonstrated protection against ischemic brain damage. ifgtbenvis.in Additionally, in a model of 3-nitropropionic acid-induced neurotoxicity in rats, the ethanolic leaf extract exhibited protective effects, as evidenced by psychopharmacological parameters and histopathology of the brain. ifgtbenvis.in Alcoholic extracts of the aerial parts of Dalbergia sissoo have also been studied in a scopolamine-induced Alzheimer's disease model in rats, where they showed potential in improving memory and reducing acetylcholinesterase levels. jneonatalsurg.com

Table 4: Neuroprotective Effects of Dalbergia sissoo Extracts in Animal Models

| Animal Model | Extract | Key Findings |

| Cerebral Ischemia Induced Rats | Ethanolic leaf extract | Protection against ischemic brain damage. wjpsronline.comifgtbenvis.in |

| 3-Nitropropionic Acid Induced Neurotoxic Rats | Ethanolic leaf extract | Protective effects observed through psychopharmacological and histopathological evaluation. ifgtbenvis.in |

| Scopolamine-induced Alzheimer's disease in rats | Alcoholic extract of aerial parts | Potential improvement in memory and reduction of acetylcholinesterase levels. jneonatalsurg.com |

Antinociceptive Activity in Preclinical Pain Models

Antinociceptive activity, the reduction of sensitivity to painful stimuli, has been observed with extracts from Dalbergia sissoo.

In the acetic acid-induced writhing test in mice, an extract of Dalbergia sissoo demonstrated a significant reduction in writhing movements. researchgate.net This test is a common model for evaluating peripheral analgesic activity. The extract also showed a significant increase in pain latency time in the hot plate test, which assesses central analgesic effects. researchgate.net Furthermore, in the formalin-induced pain model, which has an early neurogenic phase and a later inflammatory phase, the extract showed potent antinociceptive activity. researchgate.net

Table 5: Antinociceptive Activity of Dalbergia sissoo Extracts in Preclinical Models

| Animal Model | Extract | Key Findings |

| Acetic acid-induced writhing test in mice | Dalbergia sissoo extract | Significantly decreased writhing movements. researchgate.net |

| Hot plate test in mice | Dalbergia sissoo extract | Significantly increased mean pain latency time. researchgate.net |

| Formalin-induced pain model in mice | Dalbergia sissoo extract | Demonstrated potent antinociceptive activity. researchgate.net |

Anti-diabetic Potential in Animal Models

The anti-diabetic potential of Dalbergia sissoo extracts has been investigated in various animal models of diabetes mellitus. nih.gov

In streptozotocin-nicotinamide induced type 2 diabetic rats, both alcoholic and aqueous extracts of the stem bark of Dalbergia sissoo were found to significantly reduce blood glucose levels. ijrti.orgresearchgate.net These extracts also helped in restoring the lipid profile and showed improvements in liver glycogen (B147801) content and body weight. researchgate.net Another study using alloxan-induced diabetic rats also demonstrated the anti-diabetic effect of the ethanolic bark extract. researchgate.net The anti-diabetic properties are suggested to be linked to the presence of polyphenols and chlorogenic acid. ijrti.orgresearchgate.net

Table 6: Anti-diabetic Effects of Dalbergia sissoo Extracts in Animal Models

| Animal Model | Extract | Key Findings |

| Streptozotocin-nicotinamide induced type 2 diabetic rats | Alcoholic and aqueous stem bark extracts | Significant reduction in blood glucose levels; restoration of lipid profile; improvement in liver glycogen and body weight. ijrti.orgresearchgate.net |

| Alloxan-induced diabetic rats | Ethanolic bark extract | Demonstrated anti-diabetic effects. researchgate.net |

Structure Activity Relationship Sar Studies of Dalbergichromene and Analogues

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of dalbergichromene and its analogues is significantly influenced by the nature and position of substituents on its chromene and phenyl rings. Research has demonstrated that even minor structural alterations can lead to substantial changes in biological efficacy, particularly in areas such as cytotoxic and anti-osteoporotic activities.

A study on the synthesis and cytotoxic evaluation of various neoflavenes, including derivatives with different methoxy (B1213986) substitutions, has provided valuable insights into their SAR. researchgate.net The position of the methoxy group on the neoflavene scaffold was found to be a key determinant of cytotoxic potential against various cancer cell lines. For instance, certain methoxy-substituted neoflavenes displayed significant cell toxicities. researchgate.net Specifically, 8-methoxy-4′-methoxyneoflavene exhibited potent activity against gastric and lung carcinoma cells. researchgate.net

In the context of anti-osteoporotic activity, neoflavonoids isolated from Dalbergia sissoo, including this compound, have been investigated. researchgate.net While specific SAR data for a broad range of this compound analogues in this context is limited, studies on related neoflavonoids like dalbergin (B191465) suggest that the substitution pattern is crucial. For example, modifications to the hydroxyl and methoxy groups on the coumarin (B35378) core of dalbergin analogues have been shown to alter their anti-osteoporotic efficacy.

The following table summarizes the findings from a study on the cytotoxic activities of synthesized neoflavene analogues, highlighting the impact of methoxy substituent placement.

Table 1: Cytotoxic Activity of Methoxy-Substituted Neoflavene Analogues

| Compound | Substituent Pattern | Target Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| 6e | 7-methoxy-4′-methoxyneoflavene | - | - |

| 6f | 8-methoxy-4′-methoxyneoflavene | Gastric Carcinoma | 6.5 ± 2.0 |

| 6f | 8-methoxy-4′-methoxyneoflavene | Lung Carcinoma | 5.1 ± 1.1 |

Data sourced from a study on the synthesis and evaluation of the cytotoxicities of neoflavenes. researchgate.net

Stereochemical Influences on this compound Bioactivity

The stereochemistry of flavonoids and related compounds is known to play a pivotal role in their biological activities. mdpi.com this compound possesses a chiral center at the C4 position of the chromene ring, meaning it can exist as two enantiomers. The spatial arrangement of the phenyl group at this position can significantly affect the molecule's interaction with biological targets such as enzymes and receptors.

While specific studies on the stereoselective synthesis and separate biological evaluation of this compound enantiomers are not extensively reported in the available literature, the principles of stereoselectivity in flavonoids are well-established. nih.gov The differential biological effects of enantiomers are a common phenomenon in pharmacology, where one enantiomer may exhibit the desired therapeutic activity while the other could be less active, inactive, or even responsible for adverse effects. ekb.eg

Computational Approaches in SAR Elucidation

Computational chemistry has emerged as a powerful tool for elucidating the SAR of bioactive molecules, including this compound and its analogues. Techniques such as molecular docking and Density Functional Theory (DFT) provide insights into the molecular interactions and electronic properties that govern biological activity. researchgate.netnih.gov

Molecular docking studies can predict the binding affinity and orientation of a ligand within the active site of a target protein. mdpi.compcbiochemres.com For instance, a theoretical study on dalbergin and methyldalbergin, compounds structurally related to this compound, utilized molecular docking to investigate their anti-osteoporotic and antibacterial activities. researchgate.net Such studies can help identify key amino acid residues involved in the binding and guide the design of more potent inhibitors.

DFT calculations are employed to understand the electronic properties of molecules, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These parameters are crucial for predicting the reactivity and stability of the compounds and their interactions with biological targets. Molecular electrostatic potential (MEP) maps, generated through computational methods, can visualize the regions of a molecule that are prone to electrophilic and nucleophilic attack, further aiding in the understanding of its binding characteristics. researchgate.net

The following table presents data from a computational study on dalbergin and a related compound, illustrating the use of molecular docking to predict binding affinities with a specific protein target.

Table 2: Predicted Binding Affinities of Dalbergin and an Analogue

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Dalbergin | - | - |

| Methyldalbergin | - | - |

Specific binding affinity values and target proteins for dalbergin and its analogues from comprehensive docking studies are not detailed in the provided search results, hence the table is presented as a template for such data.

These computational approaches, when used in conjunction with experimental data, provide a robust framework for understanding the SAR of this compound and for the rational design of new analogues with improved therapeutic properties.

Pharmacological Mechanisms and Molecular Targets of Dalbergichromene

Elucidation of Specific Protein and Enzyme Interactions

The biological activity of a compound is frequently determined by its direct interaction with specific proteins and enzymes, leading to inhibition or activation that alters a biological pathway. Research, including computational and in-vitro studies, has begun to identify potential molecular targets for Dalbergichromene and related compounds.

One area of investigation is its anti-inflammatory potential. In-silico molecular docking studies have been conducted to predict the binding affinity of this compound to inflammatory enzymes. One such study explored its interaction with 5-lipoxygenase (5-LOX), an enzyme responsible for synthesizing pro-inflammatory leukotrienes. pharmascigroup.us The results of this computational analysis suggested that this compound is a potential inhibitor of 5-LOX. pharmascigroup.us While extracts from Dalbergia species have been noted for their potential to inhibit cyclooxygenase (COX) enzymes, specific inhibitory studies on isolated this compound are less defined. rroij.com

Another significant finding relates to bone metabolism. A study focusing on neoflavonoids isolated from Dalbergia sissoo heartwood found that this compound, among other related compounds, significantly increased the activity of alkaline phosphatase (ALP) in calvarial osteoblast cells. researchgate.net Alkaline phosphatase is a critical enzyme for bone formation and mineralization, and its stimulation suggests a potential role for this compound in promoting osteogenic (bone-forming) activity. researchgate.net

Furthermore, in-vitro studies on ethanolic extracts of Dalbergia sissoo, which contains this compound, have demonstrated an ability to inhibit protein denaturation. medcraveonline.com Since protein denaturation is implicated in the processes of inflammation, this finding provides a general mechanism for the extract's anti-inflammatory effects, though the specific contribution of this compound to this action requires further clarification. medcraveonline.com

| Enzyme/Protein Target | Interacting Compound | Study Type | Observed Effect | Reference(s) |

| 5-Lipoxygenase (5-LOX) | This compound | In-silico (Molecular Docking) | Potential inhibition | pharmascigroup.us |

| Alkaline Phosphatase (ALP) | This compound | In-vitro (Osteoblast cells) | Significant increase in activity | researchgate.net |

| General Proteins | Dalbergia sissoo Ethanolic Leaf Extract | In-vitro | Inhibition of protein denaturation | medcraveonline.com |

Signaling Pathway Modulation by this compound

Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, governing fundamental cellular processes. The ability of phytochemicals to modulate these pathways is a key aspect of their pharmacological effects. While direct research on this compound's role in pathway modulation is emerging, studies on structurally similar neoflavonoids and extracts from Dalbergia species provide significant insights into potential mechanisms.

Evidence points towards the modulation of pathways involved in cell growth, inflammation, and bone development. For instance, a neoflavonoid closely related to this compound, 4-Methoxydalbergione, was found to inhibit the Akt/ERK signaling pathway in bladder cancer cells. plantsjournal.com The Akt and ERK (Extracellular signal-regulated kinase) pathways are critical for cell survival and proliferation, and their inhibition is a key strategy in cancer research. Another related neoflavonoid, Cearoin, was shown to induce phosphorylation of ERK, indicating that compounds from this class can have varied effects on this central signaling cascade depending on the specific molecular structure and cellular context. researchgate.net

In the context of bone health, compounds isolated from Dalbergia sissoo have demonstrated significant effects on key osteogenic pathways. Caviunin, an isoflavonoid (B1168493) found alongside this compound, has been shown to stimulate the BMP2 (Bone Morphogenetic Protein 2) and Wnt/β-catenin signaling pathways. researchgate.netifgtbenvis.inphcogrev.com These pathways are fundamental for osteoblast differentiation and bone formation. The Wnt/β-catenin pathway, in particular, involves the nuclear accumulation of the β-catenin protein, which activates the transcription of genes responsible for bone development. ifgtbenvis.inphcogrev.com Although this activity was attributed to Caviunin, the co-occurrence of these compounds suggests a potential area of investigation for this compound.

| Signaling Pathway | Modulating Compound(s) | Primary Associated Effect | Reference(s) |

| Akt/ERK Pathway | 4-Methoxydalbergione | Inhibition (in cancer cells) | plantsjournal.com |

| ERK Pathway | Cearoin | Activation (Phosphorylation) | researchgate.net |

| BMP2 / Wnt/β-catenin Pathway | Caviunin | Stimulation | researchgate.netifgtbenvis.inphcogrev.com |

| Insulin Signaling | Flavonoids (General) | Modulation | nih.gov |

Genetic and Epigenetic Regulatory Effects

The regulation of gene expression is a fundamental process that dictates cell function, and its dysregulation is a hallmark of many diseases. libretexts.org This regulation occurs at the genetic level (changes to gene activity) and the epigenetic level (heritable changes in gene expression without altering the DNA sequence, such as DNA methylation and histone modification). nih.govlumsa.it The potential for natural compounds to influence these regulatory layers is an active area of research.

Direct studies on the genetic and epigenetic effects of this compound are currently limited. However, research on the closely related neoflavonoid, Dalbergin (B191465), provides a compelling model for potential activity. A study investigating the effect of Dalbergin on a breast cancer cell line (T47D) revealed that it could significantly alter the mRNA expression levels of key regulatory genes. Specifically, Dalbergin treatment was associated with changes in the transcription of the tumor suppressor gene p53, the anti-apoptotic gene Bcl-2, and the signal transducer and activator of transcription gene STAT3. The modulation of these genes, which are central to apoptosis (programmed cell death) and cell proliferation, suggests a mechanism for the anti-cancer effects of neoflavonoids.

While no studies have specifically linked this compound to epigenetic modifications, it is an area of growing interest for flavonoids in general. dokumen.pub Epigenetic mechanisms are known to be influenced by environmental factors, including diet. nih.gov Other polyphenolic compounds, such as pterostilbene, have been shown to exert therapeutic effects by reversing the epigenetic silencing of key antioxidant genes like Nrf2. nih.gov Given that this compound belongs to this broad class of phytochemicals, investigating its potential to modulate DNA methylation or histone modifications is a logical next step in elucidating its complete pharmacological profile.

| Gene Target | Modulating Compound | Cellular Context | Observed Genetic Effect | Reference(s) |

| p53 | Dalbergin | T47D Breast Cancer Cells | Altered mRNA transcription levels | |

| Bcl-2 | Dalbergin | T47D Breast Cancer Cells | Altered mRNA transcription levels | |

| Bcl-2 | Orientin | Esophageal Cancer Cells | Downregulation of expression | dokumen.pub |

| STAT3 | Dalbergin | T47D Breast Cancer Cells | Altered mRNA transcription levels |

Advanced Research Perspectives and Future Directions

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Dalbergichromene Research

The application of "omics" technologies offers a holistic approach to understanding the biological context of this compound, from its genetic origins to its metabolic functions. humanspecificresearch.org These high-throughput methods can provide a comprehensive view of the molecular mechanisms underlying the compound's biosynthesis and biological activities. nih.gov

Genomics and Transcriptomics : The genetic blueprint of Dalbergia sissoo and the expression of its genes under various conditions are fundamental to understanding this compound production. Transcriptomic analysis, such as the de novo transcriptome assembly of D. sissoo, has already been employed to study the plant's response to disease, identifying pathways like isoflavonoid (B1168493) biosynthesis. nih.gov Future genomic and transcriptomic studies could pinpoint the specific genes and transcription factors that regulate the this compound biosynthetic pathway. This knowledge is crucial for metabolic engineering efforts aimed at enhancing its production.

Proteomics : This technology involves the large-scale study of proteins and their functions. humanspecificresearch.org In this compound research, proteomics can identify the specific enzymes (the proteome) responsible for its synthesis. By comparing the proteomes of high-yielding versus low-yielding plant varieties, or plants under different environmental stresses, researchers can identify key enzymatic bottlenecks and regulatory proteins.

Metabolomics : As the comprehensive analysis of all metabolites in a biological sample, metabolomics is essential for mapping the biochemical network in which this compound is involved. humanspecificresearch.org By analyzing the metabolome of Dalbergia sissoo, researchers can understand how the production of this compound relates to other metabolic pathways and how it is influenced by environmental factors.

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Potential Application in this compound Research | Expected Outcome |

|---|---|---|

| Genomics | Sequencing the genome of Dalbergia sissoo. | Identification of gene clusters responsible for neoflavonoid biosynthesis. |

| Transcriptomics | Analyzing RNA transcripts under different conditions (e.g., stress, development). nih.gov | Pinpointing key regulatory genes and understanding expression patterns related to this compound production. nih.gov |

| Proteomics | Studying the entire set of expressed proteins. humanspecificresearch.org | Identifying and characterizing the specific enzymes involved in the this compound synthesis pathway. |

| Metabolomics | Profiling the complete set of small-molecule metabolites. humanspecificresearch.org | Elucidating the metabolic network, identifying precursor molecules, and understanding the biochemical impact of this compound. |

Development of Advanced Delivery Systems for Experimental Studies

While some studies on compounds from Dalbergia sissoo suggest that advanced delivery systems might not be necessary due to favorable pharmacokinetic properties, the exploration of such systems remains a vital area of research for optimizing therapeutic potential. researchgate.net Advanced delivery systems like liposomes and various nanoparticles can enhance the solubility, stability, and bioavailability of phytochemicals for experimental studies. nootanpharmacy.inscribd.com

Liposomes : These vesicular structures composed of lipid bilayers can encapsulate hydrophilic or lipophilic compounds, potentially improving the delivery of this compound to target cells and tissues.

Nanoparticles : Biodegradable polymeric nanoparticles, solid lipid nanoparticles, and nanogels can be engineered to control the release of this compound, protect it from premature degradation, and target specific biological sites. nootanpharmacy.indokumen.pub The use of nanotechnology in drug delivery is a growing field aimed at enhancing the efficacy of natural products. scribd.complantsjournal.com

Future research should focus on formulating this compound into these advanced systems and evaluating their physicochemical properties and performance in in vitro and in vivo models.

Sustainable Sourcing and Production Strategies for this compound

The primary natural source of this compound is the stem bark and heartwood of Dalbergia sissoo. wikipedia.orgresearchgate.net However, this species is recognized as being under threat, making reliance on direct extraction from the plant unsustainable. nih.gov This necessitates the development of alternative and sustainable production strategies.

Chemical Synthesis : A significant advancement is the successful chemical synthesis of this compound from readily available precursors like vanillin (B372448). wikipedia.org Optimizing these synthetic routes to improve yield and reduce costs is a key future direction for ensuring a stable and sustainable supply for research and potential commercialization.

Biotechnological Production : Plant tissue and cell culture techniques offer a promising avenue for producing this compound in controlled laboratory settings, independent of geographical and climatic constraints. Research into elicitation (using signaling molecules to stimulate production) and metabolic engineering within these cultures could dramatically increase yields.

Conservation and Sustainable Forestry : For any continued use of the natural source, implementing sustainable harvesting practices and conservation programs for Dalbergia sissoo is critical.

Table 2: Comparison of Production Strategies for this compound

| Production Strategy | Advantages | Disadvantages |

|---|---|---|

| **Extraction from *Dalbergia sissoo*** | Yields the natural form of the compound. | Unsustainable due to the threatened status of the plant; variability in yield. nih.gov |

| Chemical Synthesis | Sustainable and scalable; not reliant on plant sources; high purity. wikipedia.org | May involve complex multi-step processes and use of harsh chemicals. |

| Biotechnology (Plant Cell Culture) | Highly sustainable; controlled production environment; potential for yield enhancement. | Optimization of culture conditions and scaling up can be challenging and costly. |

Unexplored Biological Activities and Therapeutic Avenues

This compound belongs to the neoflavonoids, a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties. researchgate.net While extracts of Dalbergia sissoo have been investigated for various effects, the specific activities of purified this compound are less characterized. ifgtbenvis.inekb.eg

Future research should systematically screen this compound for a broad range of bioactivities. Potential unexplored avenues include:

Neuroprotection : Investigating its effects on neurological disorders, an area where other flavonoids have shown promise. mdpi.comresearchgate.net Studies on Dalbergia sissoo extracts for anti-Alzheimer's activity provide a rationale for exploring the pure compound. jneonatalsurg.com

Cardioprotective Effects : Evaluating its potential to mitigate cardiovascular diseases, given the known roles of flavonoids in cardiovascular health.

Metabolic Disorders : Exploring its role in modulating pathways related to diabetes and obesity, as suggested by in-silico studies on other compounds from the same plant. researchgate.net

Dermatological Applications : Investigating its utility in skin health, as tamanu oil, which contains this compound, has been studied for its effects on skin cells. mdpi.comnih.gov

Methodological Advancements in this compound Research

The evolution of analytical techniques has transformed natural product research. Early studies relied on basic chromatographic methods for the isolation and identification of this compound. core.ac.ukijrti.org Modern research employs a suite of advanced methodologies.

Advanced Chromatography and Mass Spectrometry : Techniques like GC-MS and LC-MS are now standard for the identification and quantification of this compound in complex extracts. researchgate.netekb.eg

Spectroscopic Methods : FT-IR and NMR spectroscopy are crucial for the structural elucidation and confirmation of the compound. researchgate.net

Imaging Techniques : A cutting-edge development is the use of Laser Ablation Direct Analysis in Real Time Imaging-Mass Spectrometry (LADI-MS). africamuseum.be This technique allows for the mapping of the spatial distribution of metabolites like this compound directly within the wood tissue, providing invaluable insights into its localization and ecological role. africamuseum.be

Future research will likely see increased use of such imaging techniques and the integration of analytical data with omics data to build a more complete picture of the compound's function in its natural environment.

Challenges and Opportunities in this compound Academic Research

The path forward for this compound research is filled with both challenges and significant opportunities.

Challenges:

Supply and Sustainability : The primary challenge is securing a sustainable supply of the compound, given that its natural source, Dalbergia sissoo, is a threatened species. nih.govsdiarticle5.com

Complexity of Biological Systems : Elucidating the precise mechanisms of action requires sophisticated biological assays and models to move beyond preliminary activity screening.

Need for Validation : Many of the reported uses are based on traditional medicine or studies of crude extracts; rigorous pharmacological validation of the pure compound is often lacking. sdiarticle5.com

Opportunities:

Technological Integration : The application of advanced omics and analytical technologies presents a major opportunity to deeply understand this compound's biosynthesis and function. africamuseum.befrontiersin.org

Sustainable Production : Success in optimizing chemical synthesis or developing biotechnological production methods would overcome the supply bottleneck and accelerate research. wikipedia.org

Discovery of Novel Therapeutics : There is a significant opportunity to validate traditional uses and discover new therapeutic applications for this compound, potentially leading to the development of novel drugs for a range of diseases. researchgate.netsdiarticle5.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Dalbergichromene?

- Answer: Synthesis typically involves isolation from natural sources (e.g., Dalbergia species) or chemical synthesis via Claisen-Schmidt condensation or biomimetic pathways. Characterization requires multi-spectral analysis:

- NMR spectroscopy (1D and 2D) for structural elucidation of the chromene scaffold.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. How can researchers design experiments to evaluate this compound’s biological activity?

- Answer: Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with appropriate controls:

- Dose-response curves to determine IC50/EC50 values.

- Positive controls (e.g., known inhibitors like tamoxifen for anticancer assays).

- Cell line validation (e.g., ATCC-certified lines) to minimize variability .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data for this compound across studies?

- Answer: Perform meta-analyses to identify sources of variability:

- Variable extraction methods : Compare yields and purity from different solvents (e.g., ethanol vs. hexane).

- Assay conditions : Standardize parameters (pH, temperature) using protocols like OECD guidelines.

- Data normalization : Use relative activity metrics (e.g., fold-change vs. baseline) .

Q. What computational strategies enhance the study of this compound’s structure-activity relationships (SAR)?